2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide features a triazolo[4,5-d]pyrimidine core substituted at the 3-position with an ethyl group and at the 7-position with a thioether-linked acetamide moiety bearing a furan-2-ylmethyl substituent. This structure combines a heterocyclic scaffold with sulfur and oxygen-containing functional groups, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c1-2-19-12-11(17-18-19)13(16-8-15-12)22-7-10(20)14-6-9-4-3-5-21-9/h3-5,8H,2,6-7H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNNIUUEBPEFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NCC3=CC=CO3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide is a derivative of triazolo[4,5-d]pyrimidine and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and enzyme-inhibitory activities.
1. Antimicrobial Activity
Triazolo[4,5-d]pyrimidine derivatives have shown significant antimicrobial properties. In studies involving related compounds, the following findings were reported:
- Minimum Inhibitory Concentration (MIC) : Various triazole derivatives exhibited MIC values ranging from 0.125 to 8 μg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : These compounds often inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .
2. Anticancer Activity
Research indicates that the synthesized triazolo[4,5-d]pyrimidine derivatives possess notable anticancer properties:
- Cell Lines Tested : Compounds were evaluated against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines.
- Results : Some derivatives demonstrated IC50 values comparable to doxorubicin, a standard chemotherapeutic agent. For instance, compound 3 showed an IC50 of 3.12 µg/mL against MCF-7 cells .
| Compound | Cell Line | IC50 (µg/mL) | Comparison to Doxorubicin |
|---|---|---|---|
| 2 | A549 | 4.20±0.56 | Similar |
| 3 | MCF-7 | 3.12±0.76 | Comparable |
| 10 | HCT116 | 5.60±1.22 | Comparable |
3. Enzyme Inhibition
Triazolo[4,5-d]pyrimidine derivatives have been investigated for their ability to inhibit various kinases:
- mTOR and PI3K Inhibition : Certain compounds in this class have been identified as inhibitors of mTOR and PI3K pathways, which are crucial in cancer cell proliferation and survival . This suggests their potential as therapeutic agents in cancer treatment.
Case Studies
Several studies have highlighted the biological activities of triazolo[4,5-d]pyrimidine derivatives:
- Barbuceanu et al. reported that mercapto-triazoles exhibited potent antibacterial activity against both drug-sensitive and resistant strains .
- Synthesis and Testing : A study synthesized novel triazolo[4,5-d]pyrimidine derivatives that were tested for cytotoxicity against various cancer cell lines, revealing significant anticancer activity particularly in MCF-7 cells .
Scientific Research Applications
Antimicrobial Activity
- Mechanism of Action : Compounds containing triazole and pyrimidine moieties have been reported to exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans .
- Case Study : A study evaluated the antibacterial efficacy of triazolo-pyrimidine derivatives against drug-resistant strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.125 |
| Compound B | E. coli | 1.0 |
| Compound C | P. aeruginosa | 0.5 |
Anticancer Activity
- Inhibition Studies : Research has shown that triazolo-pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, compounds have been synthesized that target mTOR and PI3 kinase pathways, which are crucial in cancer biology .
- Case Study : A specific derivative demonstrated an IC50 value of 0.420 μM against human alkaline phosphatase, indicating potential anticancer properties superior to standard treatments .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | Alkaline Phosphatase | 0.420 |
| Compound E | mTOR | 0.350 |
Agricultural Applications
Triazolo-pyrimidines have also been explored for their potential use in agriculture as fungicides and herbicides due to their ability to inhibit fungal growth and plant pathogens.
Fungicidal Activity
- Field Trials : In agricultural settings, compounds derived from triazolo-pyrimidines have shown effectiveness against phytopathogenic fungi such as Fusarium and Alternaria.
- Case Study : A field trial demonstrated that a specific formulation containing the compound reduced fungal infection rates by over 60% compared to untreated controls .
| Treatment | Infection Rate (%) |
|---|---|
| Control | 80 |
| Triazolo-Pyrimidine Mix | 30 |
Comparison with Similar Compounds
Structural Analogues of the Triazolo[4,5-d]pyrimidine Core
Substituent Variations and Physical Properties
The triazolo[4,5-d]pyrimidine core is a common scaffold in medicinal chemistry. Key structural analogs include:
Key Observations :
- Substituent Effects on Melting Points : Bulky aromatic groups (e.g., benzyl in 9b ) correlate with higher melting points (>150°C), while flexible or polar substituents (e.g., morpholine in 9e ) lower melting points (<100°C). The target compound’s furan group, being less bulky than benzyl but more polar than alkyl chains, may result in intermediate thermal stability.
- Synthetic Yields : Yields vary widely (18.5–89.9%), influenced by substituent reactivity and purification challenges. The furan group’s electron-rich nature may necessitate optimized coupling conditions.
NMR and Spectroscopic Comparisons
Target Compound vs. Compound 20 () :
- The furan-2-ylmethyl group in the target compound would likely show characteristic aromatic protons at δ ~6.3–7.4 ppm (similar to furan derivatives), distinct from the 4-chlorobenzyl group in Compound 20 (δ ~7.3–7.5 ppm for aromatic protons) .
- The ethyl group at the 3-position (δ ~1.06 ppm, triplet) aligns with aliphatic protons in Compound 20 (δ ~1.06–1.78 ppm) .
Functional Analogues with Heterocyclic Thioether Linkages
Isoxazole and Thienyl Derivatives ()
Compounds such as N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]benzamide () share structural motifs with the target compound:
- Isoxazole vs.
- Therapeutic Applications : Isoxazole/thienyl derivatives are cited for anticancer and antiviral uses, suggesting the target compound’s furan group could be explored in similar contexts .
Acetamide Variants ()
- N-Phenylacetamide () : Aryl substituents like phenyl improve metabolic stability but may reduce solubility compared to heterocyclic furan .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide?
Answer:
A two-step approach is commonly employed:
Nucleophilic substitution : React 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol with a chloroacetamide derivative (e.g., 2-chloro-N-(furan-2-ylmethyl)acetamide) in ethanol at 70–100°C for 24–72 hours .
Purification : Use gradient column chromatography (ethyl acetate/light petroleum mixtures) followed by recrystallization in ethyl acetate/light petroleum to isolate the product.
Key Parameters :
- Solvent: Ethanol (reflux conditions).
- Molar ratio: 1:1.1–4.5 for amine reactants.
- Yield optimization: Adjust reaction time (e.g., 72 hours for higher yields) .
Basic: How can researchers confirm the structural integrity of the synthesized compound?
Answer:
Combine spectroscopic and crystallographic analyses:
- ¹H-NMR : Look for characteristic peaks:
- δ 0.96–1.40 ppm (triazole ethyl group).
- δ 6.67–8.31 ppm (furan and pyrimidine protons) .
- X-ray diffraction : Resolve crystal structure to validate bond angles and substituent positions (e.g., triazole-furan spatial arrangement) .
Note : If crystallography is unavailable, compare experimental NMR data with DFT-calculated spectra for validation .
Advanced: How should researchers address low yields (<10%) in multi-step syntheses of similar triazolo-pyrimidine derivatives?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Temperature modulation : Lower reaction temperatures (e.g., 50°C) to reduce byproduct formation.
- Catalytic additives : Use Pd/C or CuI to accelerate coupling steps .
- Flow chemistry : Improve mixing and heat transfer for sensitive intermediates .
Example : A 5% yield improvement was achieved using Pd/C in a related pyrimidine synthesis .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (similar to triazole derivatives) .
- First aid :
- Inhalation: Move to fresh air; consult a physician.
- Skin contact: Wash with soap/water for 15 minutes.
- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .
Advanced: How can computational modeling optimize reaction conditions for this compound?
Answer:
Apply hybrid quantum mechanics/molecular mechanics (QM/MM) and reaction path searches:
DFT studies : Calculate transition states to identify energy barriers in thioacetamide coupling .
Machine learning : Train models on existing triazolo-pyrimidine reaction datasets to predict optimal solvents/temperatures .
Case study : ICReDD reduced reaction optimization time by 40% using computational-experimental feedback loops .
Advanced: What structure-activity relationship (SAR) hypotheses are plausible for this compound?
Answer:
Focus on substituent effects:
- Triazole ethyl group : Enhances lipophilicity (logP >2.5), potentially improving membrane permeability.
- Furan moiety : May engage in π-π stacking with biological targets (e.g., kinase enzymes) .
Experimental validation : - Replace furan with pyridine (see derivatives) and assay for activity shifts.
- Measure IC50 against kinase panels to quantify SAR .
Advanced: How to resolve contradictions in reported NMR data for triazolo-pyrimidine analogs?
Answer:
Contradictions often stem from solvent effects or tautomerism. Steps:
Reproduce conditions : Match solvent (DMSO-d6 vs. CD3OD) and concentration .
Variable-temperature NMR : Identify tautomeric shifts (e.g., triazole ring proton exchange) .
Cross-validate : Compare with LC-MS or high-resolution mass spectrometry (HRMS) .
Advanced: What catalytic systems enhance regioselectivity in triazolo-pyrimidine functionalization?
Answer:
- Palladium catalysts : Pd(OAc)₂ with Xantphos ligand for Suzuki-Miyaura coupling at the pyrimidine C5 position.
- Photoredox catalysis : Use Ru(bpy)₃²+ under blue light for C-H functionalization .
Data :
| Catalyst | Yield (%) | Selectivity (C5:C7) |
|---|---|---|
| Pd(OAc)₂ | 78 | 9:1 |
| Ru(bpy)₃²+ | 65 | 7:3 |
Basic: What analytical techniques are essential for purity assessment?
Answer:
- HPLC : Use C18 column (ACN/water gradient) with UV detection at 254 nm.
- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
- TLC : Ethyl acetate/hexane (3:7) to detect unreacted thiol starting material .
Advanced: How to design a scalable reactor for gram-scale synthesis?
Answer:
Key considerations (per CRDC subclass RDF2050112):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
